Methyl 4-phenylpyrrolidine-3-carboxylate
Description
Methyl 4-phenylpyrrolidine-3-carboxylate (CAS: 156469-70-4) is a pyrrolidine derivative with a phenyl substituent at the 4-position and a methyl ester group at the 3-position. Its molecular formula is C₁₂H₁₅NO₂ (molecular weight: 205.25 g/mol). This compound is primarily utilized as a pharmaceutical intermediate, with applications in synthesizing bioactive molecules targeting neurological and metabolic disorders . The trans-stereochemistry of the molecule (evident in its hydrochloride salt, CAS: 1909294-00-3) is critical for its conformational stability and interaction with biological targets . Commercial samples typically achieve >95% purity and require sealed refrigeration for storage .
Properties
IUPAC Name |
methyl 4-phenylpyrrolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-15-12(14)11-8-13-7-10(11)9-5-3-2-4-6-9/h2-6,10-11,13H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZYPIMJMZIAGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNCC1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues: Pyrrolidine and Piperidine Derivatives
The following table summarizes key structural and functional differences between methyl 4-phenylpyrrolidine-3-carboxylate and related compounds:
Key Observations:
Ring Size and Conformation :
- This compound features a 5-membered pyrrolidine ring , while 5-phenylpiperidine-3-carboxylic acid incorporates a 6-membered piperidine ring . The smaller pyrrolidine ring imposes greater puckering strain, influencing reactivity and binding affinity in biological systems .
- Substituents like the benzodioxol and trifluoromethyl groups in the (±)-(3R,4S) analogue enhance lipophilicity and metabolic stability, making it more suitable for drug development compared to the parent compound .
Functional Group Diversity: The methyl ester in this compound contrasts with the carboxylic acid in 5-phenylpiperidine-3-carboxylic acid.
Stereochemical Considerations :
- The trans-configuration of this compound hydrochloride minimizes steric clashes between the phenyl and ester groups, optimizing stability . In contrast, the (±)-(3R,4S) analogue’s stereochemistry is tailored for target-specific interactions (e.g., enzyme active sites) .
Notable Findings:
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